![molecular formula C6H16ClN3S B14298597 2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride CAS No. 114567-89-4](/img/structure/B14298597.png)
2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazinylidenemethyl group bonded to a sulfanyl group, which is further connected to a trimethylethan-1-aminium chloride moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride typically involves the reaction of hydrazine derivatives with sulfanyl-containing compounds under controlled conditions. One common method includes the reaction of hydrazine hydrate with a suitable sulfanyl precursor in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems and advanced analytical techniques ensures the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazinylidenemethyl group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidenemethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfanyl group may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide
- 2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide
- 2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium fluoride
Uniqueness
2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride is unique due to its chloride anion, which can influence its solubility, reactivity, and interaction with biological systems. The presence of the chloride ion may also affect the compound’s stability and overall chemical behavior compared to its bromide, iodide, and fluoride counterparts.
Propiedades
Número CAS |
114567-89-4 |
|---|---|
Fórmula molecular |
C6H16ClN3S |
Peso molecular |
197.73 g/mol |
Nombre IUPAC |
2-methanehydrazonoylsulfanylethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C6H16N3S.ClH/c1-9(2,3)4-5-10-6-8-7;/h6H,4-5,7H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
POLDUDJQUXVODP-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCSC=NN.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


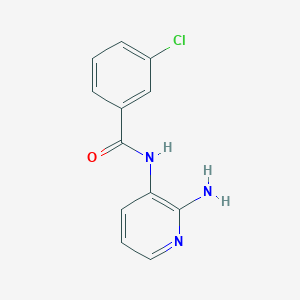
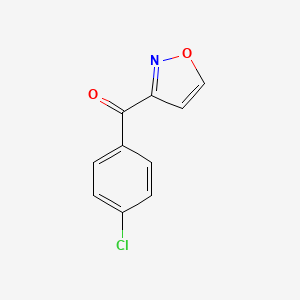

![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
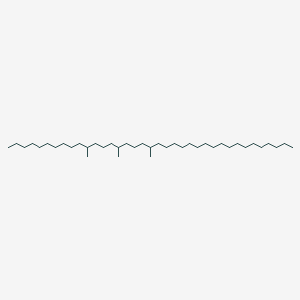
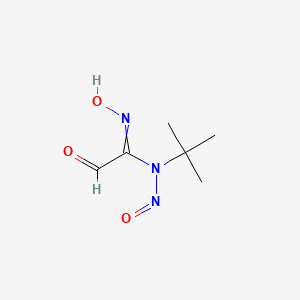


![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
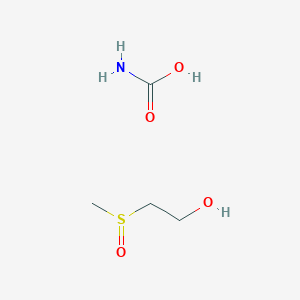
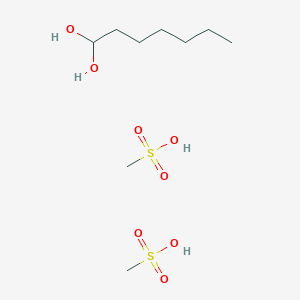

![2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan](/img/structure/B14298598.png)
